N-[[1-(3-bromopyridin-2-yl)piperidin-3-yl]methyl]methanesulfonamide
Description
N-[[1-(3-bromopyridin-2-yl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound featuring a brominated pyridine ring, a piperidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[[1-(3-bromopyridin-2-yl)piperidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-19(17,18)15-8-10-4-3-7-16(9-10)12-11(13)5-2-6-14-12/h2,5-6,10,15H,3-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYJKXSBXWQLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCCN(C1)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 3-bromopyridine and piperidine.
Formation of Intermediate: The 3-bromopyridine undergoes a nucleophilic substitution reaction with piperidine to form 1-(3-bromopyridin-2-yl)piperidine.
Methylation: The intermediate is then methylated using formaldehyde and a reducing agent such as sodium borohydride to form 1-(3-bromopyridin-2-yl)piperidin-3-ylmethyl.
Sulfonamide Formation: Finally, the methylated intermediate reacts with methanesulfonyl chloride in the presence of a base like triethylamine to yield N-[[1-(3-bromopyridin-2-yl)piperidin-3-yl]methyl]methanesulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. 2
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